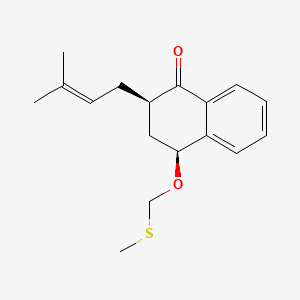
Catalponol methylthiomethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catalponol methylthiomethyl ether is a natural product derived from specific plantsThe compound’s IUPAC name is (2R,4S)-2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one, and it has a molecular formula of C17H22O2S .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Catalponol methylthiomethyl ether can be synthesized through the methylthiomethylation of carboxylic acids or phenols. One common method involves using dimethyl sulfoxide (DMSO) as both the solvent and the methylthiomethyl source. The reaction proceeds smoothly under traditional heating conditions, leading to the formation of the desired product in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of DMSO and carboxylic acids or phenols remains the primary approach, with optimizations for scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Catalponol methylthiomethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The methylthiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and methylthiomethyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Catalponol methylthiomethyl ether has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of catalponol methylthiomethyl ether involves its interaction with specific molecular targets and pathways. The compound’s methylthiomethyl group can serve as an activating group for various biochemical reactions, including amidation and esterification. The formation of DMSO enolate plays a crucial role in its reactivity and effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyanoethyl methylthiomethyl ether
- Methylthiomethyl butyrate
- Methylthiomethyl hexanoate
- (Methylthiomethyl)triphenylphosphonium chloride
- Methylthiomethyl phenyl sulfone
- Acetic acid methylthiomethyl ester
- Methylthiomethyl p-tolyl sulfone
Uniqueness
Catalponol methylthiomethyl ether stands out due to its natural origin and specific structural features.
Eigenschaften
Molekularformel |
C17H22O2S |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(2R,4S)-2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H22O2S/c1-12(2)8-9-13-10-16(19-11-20-3)14-6-4-5-7-15(14)17(13)18/h4-8,13,16H,9-11H2,1-3H3/t13-,16+/m1/s1 |
InChI-Schlüssel |
DSZNGOTWXBHXNT-CJNGLKHVSA-N |
Isomerische SMILES |
CC(=CC[C@@H]1C[C@@H](C2=CC=CC=C2C1=O)OCSC)C |
Kanonische SMILES |
CC(=CCC1CC(C2=CC=CC=C2C1=O)OCSC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


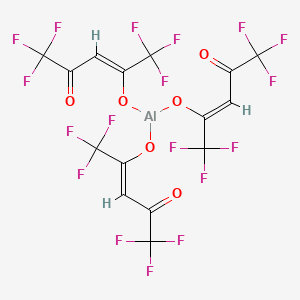
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)


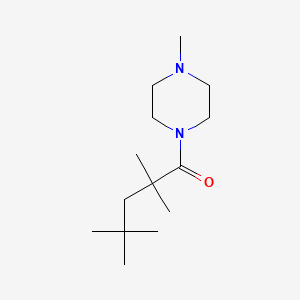
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
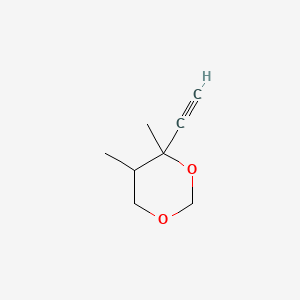
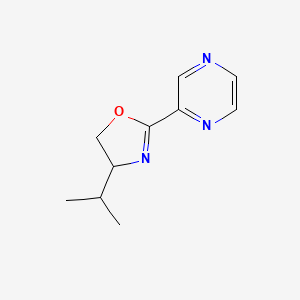

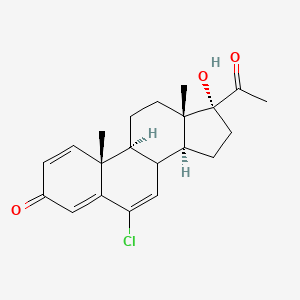
![3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)

![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)

